1-(2-Aminoethyl)pyrrolidine-2,5-dione
Description
Chemical Structure and Heterobifunctional Properties
The chemical structure of this compound consists of a pyrrolidine ring system with two carbonyl groups positioned at the 2 and 5 positions, creating a symmetrical dione arrangement. This structural configuration is reminiscent of succinimide, but with the nitrogen atom of the pyrrolidine ring substituted with a 2-aminoethyl chain. The compound's molecular formula is C₆H₁₀N₂O₂, indicating the presence of six carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration.
The heterobifunctional properties of this compound arise from the presence of both electrophilic and nucleophilic centers within the same molecule. The two carbonyl groups at positions 2 and 5 of the pyrrolidine ring serve as electrophilic centers, capable of participating in nucleophilic addition reactions and forming various adducts with nucleophilic species. These carbonyl groups exhibit characteristic reactivity patterns similar to those observed in other cyclic imides, including susceptibility to reduction reactions that can convert the ketone functionalities to corresponding alcohol groups.
The aminoethyl substituent at the nitrogen position introduces nucleophilic character to the molecule, enabling participation in electrophilic substitution reactions and coordination with metal centers. This primary amine functionality can undergo various transformations, including acylation, alkylation, and condensation reactions with carbonyl compounds to form imines and related derivatives. The spatial arrangement of the aminoethyl chain relative to the pyrrolidine ring creates specific conformational preferences that influence the compound's binding interactions with biological targets.
The heterobifunctional nature of this compound enables it to serve as a molecular bridge in chemical synthesis, where one functional group can be selectively modified while preserving the reactivity of the other. This property has proven particularly valuable in the construction of complex molecular architectures and the development of multifunctional compounds with enhanced biological activity profiles.
Historical Development and Scientific Significance
The development of this compound as a research compound emerged from broader investigations into pyrrolidine chemistry and cyclic imide derivatives. Historical research into pyrrolidine compounds dates back to the early 20th century, when scientists first recognized the biological significance of this five-membered nitrogen-containing ring system. The systematic exploration of pyrrolidine derivatives gained momentum as researchers discovered their presence in natural alkaloids such as nicotine and hygrine, leading to increased interest in synthetic analogs.
The specific compound this compound represents a convergence of two important chemical motifs: the pyrrolidine ring and the succinimide functionality. Early synthetic efforts focused on developing efficient methods for introducing aminoalkyl substituents onto pyrrolidine rings, recognizing that such modifications could enhance biological activity and provide additional sites for molecular recognition. The development of synthetic routes to this compound involved optimization of reaction conditions and purification methods to achieve high yields and purity suitable for biological evaluation.
Scientific significance of this compound has been established through its utility as a building block for more complex molecular structures and its potential as a pharmacological agent. Research has demonstrated that pyrrolidine-2,5-dione derivatives can function as enzyme inhibitors, particularly targeting indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer progression and immune response modulation. This discovery has positioned this compound as a potential lead compound for cancer immunotherapy development.
The compound's role in contemporary medicinal chemistry research extends beyond its direct biological activity to encompass its utility as a synthetic intermediate. Studies have shown that the aminoethyl substituent can be further modified to introduce additional pharmacophores, creating hybrid molecules with enhanced therapeutic potential. This approach has led to the development of diverse chemical libraries based on the pyrrolidine-2,5-dione scaffold, contributing to drug discovery efforts across multiple therapeutic areas.
Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds. The IUPAC name clearly identifies the compound as a pyrrolidine derivative with specific substitution patterns and functional group arrangements. The base name "pyrrolidine-2,5-dione" indicates the presence of a five-membered nitrogen-containing ring with carbonyl groups at positions 2 and 5, while the prefix "1-(2-aminoethyl)" specifies the substitution at the nitrogen atom with a two-carbon chain terminating in an amino group.
Alternative nomenclature systems have been employed to describe this compound in various scientific contexts. The compound is also known as "1-(2-aminoethyl)-2,5-pyrrolidinedione" and "2,5-pyrrolidinedione, 1-(2-aminoethyl)-," reflecting different approaches to naming priority and structural description. These alternative names maintain the essential structural information while presenting it in slightly different formats that may be preferred in specific chemical databases or literature contexts.
Structure
2D Structure
Properties
IUPAC Name |
1-(2-aminoethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYMHDDMXRVUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Pyrrolidone Derivatives and Reduction
A prominent synthetic approach involves starting from 1-methyl-2-pyrrolidone or (S)-2-hydroxymethyl pyrrolidine as initial substrates. The process includes:
Step 1: Reduction of Pyrrolidone to Hydroxypyrrolidine
1-Methyl-2-pyrrolidone is reacted with sodium borohydride at 0–50 °C to yield 1-methyl-2-hydroxypyrrolidine almost quantitatively.Step 2: Halogenation
The hydroxypyrrolidine intermediate is halogenated using a halogenating agent at low temperatures (0 to −20 °C) to form a halide intermediate.Step 3: Formation of Nitroethylidene Pyrrolidine Intermediate
The halide is reacted with an alkoxide of an alkali metal and nitroethane to produce 1-alkyl-2-(2-nitroethylidene)pyrrolidine.Step 4: Catalytic Hydrogenation
The nitro group is reduced by hydrogenation over a palladium hydroxide catalyst or Raney nickel under hydrogen pressure, converting the nitro intermediate into the target 1-alkyl-2-(2-aminoethyl)pyrrolidine.Step 5: Purification
The final product is isolated by forming organic and inorganic salts, followed by purification steps such as crystallization or distillation.
This method, described in Korean Patent KR101325589B1 and US Patent Publication No. 2004/039044A1, yields the target compound with an overall theoretical yield of approximately 15.12% from the starting pyrrolidone. However, the process requires careful control of reaction conditions and purification due to multiple steps and intermediates requiring chromatographic separation.
| Step | Reaction Description | Conditions | Yield/Remarks |
|---|---|---|---|
| 1 | Reduction of 1-methyl-2-pyrrolidone | NaBH4, 0–50 °C | Near quantitative |
| 2 | Halogenation of hydroxypyrrolidine | Halogenating agent, 0 to −20 °C | Intermediate halide formed |
| 3 | Reaction with alkoxide and nitroethane | Alkoxide base, nitroethane | Nitroethylidene intermediate formed |
| 4 | Catalytic hydrogenation | Pd(OH)2 or Raney Ni, H2 pressure | Reduction to aminoethyl derivative |
| 5 | Purification | Crystallization/distillation | Product isolated with moderate yield |
Hydrogenation of Benzylated Nitromethylene Pyrrolidine
A related method for preparing 2-aminomethyl-pyrrolidine derivatives involves:
- Preparation of benzyl-2-nitromethylene-pyrrolidine by reaction of pyrrolidone derivatives with benzyl halides.
- Catalytic hydrogenation using Raney nickel under hydrogen pressure in an autoclave at elevated temperatures (up to 100 °C).
- After hydrogenation, the mixture is treated with sodium hydroxide and potassium hydroxide to liberate the free amine.
- Final purification by distillation under reduced pressure yields 2-aminomethyl-pyrrolidine with high purity (~97.6%) and yields around 71–78%.
This method demonstrates efficient reduction and purification techniques applicable to related pyrrolidine derivatives, suggesting potential adaptation for 1-(2-aminoethyl)pyrrolidine-2,5-dione synthesis.
| Step | Reaction Description | Conditions | Yield/Remarks |
|---|---|---|---|
| 1 | Benzylation of nitromethylene pyrrolidine | Benzyl halide, basic medium, solvent | Benzylated intermediate formed |
| 2 | Catalytic hydrogenation | Raney Ni, H2, 50–145 kg/cm², 65–100 °C | Reduction to amine |
| 3 | Base treatment and extraction | NaOH, KOH pellets | Free amine isolated |
| 4 | Distillation | Reduced pressure, 86–170 °C | Purified amine, 71–78% yield |
Notes on Reaction Conditions and Industrial Considerations
- Catalysts: Palladium hydroxide and Raney nickel are commonly used for hydrogenation steps, chosen for their efficiency in reducing nitro groups to amines.
- Temperature Control: Low temperatures during halogenation and moderate to high temperatures during hydrogenation are critical for selectivity and yield.
- Purification: Multiple purification steps, including crystallization, chromatography, and distillation, are necessary to achieve high purity, especially for pharmaceutical applications.
- Yields: Overall yields vary widely depending on the method, with some routes reporting yields as low as 15% and others up to 78% for related compounds.
- Industrial Scalability: Methods requiring fewer chromatographic steps and simpler purification are preferred for scale-up.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Neuropharmacological Studies
Research indicates that 1-(2-Aminoethyl)pyrrolidine-2,5-dione may interact with various biological receptors and enzymes, suggesting potential neuropharmacological applications. Preliminary studies have shown its ability to bind to certain neuroreceptors, which could lead to developments in treatments for neurological disorders.
Antimicrobial Activity
The compound has been tested for its antimicrobial properties against several pathogens. Notable findings include:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µM | |
| Escherichia coli | 15.0 µM | |
| Mycobacterium tuberculosis | 9.97 µM |
These results highlight its potential as a candidate for developing new antimicrobial agents.
Antiviral Properties
Recent studies have explored the antiviral effects of this compound against viruses such as Hepatitis B. In vitro experiments have demonstrated significant inhibition of viral replication at concentrations as low as 10 µM, indicating its potential for therapeutic use in viral infections .
Anticancer Activity
The compound has also shown promise in cancer research. Specific derivatives have displayed selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in cancer therapies. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Doxorubicin-sensitive colon adenocarcinoma | 25.0 | |
| Doxorubicin-resistant colon adenocarcinoma | 15.0 |
Study on Antimicrobial Efficacy
Valdéz-Camacho et al. conducted a study assessing the efficacy of various quinoline derivatives, including this compound, against multidrug-resistant strains of Mycobacterium tuberculosis. The findings suggested that modifications to the compound's structure could enhance its antimicrobial activity against resistant strains, paving the way for new anti-TB medications .
Investigation into Antiviral Properties
Research focusing on the antiviral activity of methylated derivatives of this compound revealed significant inhibition of Hepatitis B virus replication in vitro. Molecular docking simulations predicted strong interactions between these compounds and viral targets, supporting their potential therapeutic applications .
Cytotoxicity Studies
In comparative analyses, certain derivatives exhibited selective cytotoxicity towards resistant cancer cell lines compared to normal fibroblasts. This selectivity is essential for developing targeted anticancer agents that minimize damage to healthy tissues .
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Antimicrobial Activity
- 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione: Exhibits moderate activity against E. coli, B. subtilis, and Aspergillus spp. (MIC: 50–100 µg/mL), attributed to the pyridine moiety enhancing membrane penetration .
- This compound: Limited direct antimicrobial activity but serves as a precursor for antimicrobial Schiff bases .
Neurological Targets
Enzyme Inhibition
- 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)pyrrolidine-2,5-dione : Inhibits brain GABA-transaminase (IC₅₀: 100.5 µM), comparable to vigabatrin, an antiepileptic drug .
- Thiolating agents (N-organothio-succinimides): Used in sulfenylation reactions for synthesizing β-acetamido sulfides, critical in peptide chemistry .
Biological Activity
1-(2-Aminoethyl)pyrrolidine-2,5-dione, also known as pyrrolidine-2,5-dione derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.
- Molecular Formula : C₆H₁₁N₂O₂
- Molecular Weight : 141.17 g/mol
- Structure : The compound features a pyrrolidine ring with an aminoethyl side chain and a diketone functionality, which contributes to its unique reactivity and potential biological effects.
Biological Activity Overview
This compound has been evaluated for various biological activities, including:
- Neurotransmitter Interaction : Studies indicate that derivatives of pyrrolidine-2,5-dione can act as ligands for serotonin receptors (5-HT1A) and the serotonin transporter (SERT), suggesting potential applications in treating mood disorders .
- Antioxidant Properties : Some derivatives exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress. For instance, compounds derived from this structure have shown high DPPH radical scavenging ability .
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. This property could be beneficial in cosmetic applications for skin lightening .
Synthesis Methods
The synthesis of this compound typically involves several approaches:
- Condensation Reactions : The reaction of pyrrolidinones with amino acids or amines under specific conditions can yield the desired product.
- Cyclization : Utilizing diketones in the presence of suitable catalysts can facilitate the formation of the pyrrolidine ring structure.
Case Study 1: Serotonin Receptor Ligands
A series of compounds based on this compound were synthesized and tested for their affinity towards serotonin receptors. Compounds such as those with indole substitutions showed significant binding affinity to both the 5-HT1A receptor and SERT. In vivo studies confirmed their functional activity at these receptors .
| Compound | 5-HT1A Affinity | SERT Affinity |
|---|---|---|
| Compound 15 | High | Moderate |
| Compound 18 | Significant | High |
| Compound 30 | Moderate | Low |
Case Study 2: Antioxidant Activity Assessment
The antioxidant potential of various derivatives was evaluated using DPPH assay methods. Some compounds demonstrated radical scavenging rates comparable to ascorbic acid, indicating their potential as natural antioxidants in therapeutic applications .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 88.6 |
| Compound B | 87.7 |
| Compound C | 78.6 |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-(2-Aminoethyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?
- Methodology :
- Stepwise functionalization : Begin with pyrrolidine-2,5-dione as the core structure. Introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination, using reagents like ethylenediamine under controlled pH (6–8) to minimize side reactions .
- Optimization : Employ continuous flow reactors to enhance yield (reported up to 85% for analogous compounds) and purity by reducing reaction time and improving heat transfer .
- Validation : Monitor intermediates using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to track progress.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm the pyrrolidine-2,5-dione ring structure and aminoethyl substitution. Look for characteristic signals: δ ~2.5–3.0 ppm (pyrrolidine ring protons) and δ ~3.2–3.5 ppm (aminoethyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., [M+H] at m/z 157.0974 for the core structure) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding interactions, as demonstrated for related pyrrolidine-2,5-dione derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of acetylcholinesterase (AChE) inhibition by this compound?
- Experimental Design :
- Ellman’s Assay : Measure AChE activity via thiocholine production using DTNB (5,5′-dithiobis-2-nitrobenzoic acid). Use donepezil as a positive control and compare IC values .
- Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM to establish potency. Ensure triplicate measurements to assess reproducibility.
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and pharmacological interactions of this compound?
- Approaches :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., oxidation at the pyrrolidine ring’s α-carbon) and identify transition states .
- Molecular Dynamics (MD) Simulations : Study binding affinities to AChE or other neurological targets by simulating ligand-receptor interactions. Prioritize docking poses with the lowest binding energy .
- ADMET Prediction : Apply tools like SwissADME to estimate bioavailability, blood-brain barrier permeability, and metabolic stability based on physicochemical properties (e.g., logP ~0.5–1.2) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for pyrrolidine-2,5-dione derivatives?
- Critical Analysis :
- Solubility and Bioavailability : Test solubility in PBS (pH 7.4) and simulate intestinal absorption using Caco-2 cell models. Poor solubility (<50 µg/mL) may explain reduced in vivo efficacy .
- Metabolite Profiling : Use LC-MS/MS to identify active or inactive metabolites. For example, oxidation of the aminoethyl group could diminish activity .
- Dosing Regimen Optimization : Adjust administration frequency or use nanoformulations (e.g., liposomes) to enhance plasma half-life .
Q. How do substituent modifications on the pyrrolidine-2,5-dione ring influence enzymatic inhibition selectivity?
- Systematic Study Design :
- SAR Analysis : Synthesize derivatives with varied substituents (e.g., halogenation at position 3 or 4) and compare IC values against AChE vs. butyrylcholinesterase (BuChE) .
- Crystallographic Studies : Co-crystallize derivatives with AChE to identify critical binding residues (e.g., π-π stacking with Trp86) .
- Kinetic Assays : Determine inhibition mechanisms (competitive vs. non-competitive) using Lineweaver-Burk plots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
